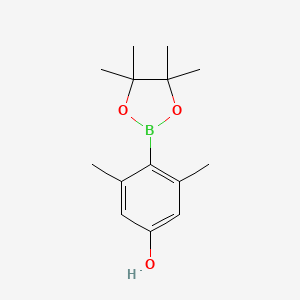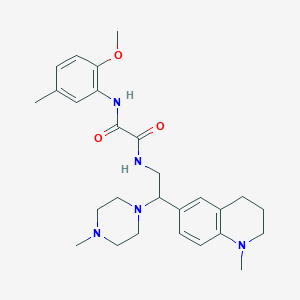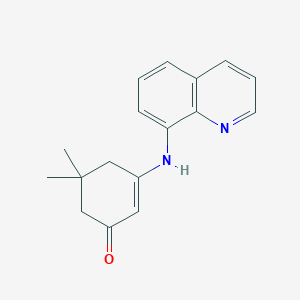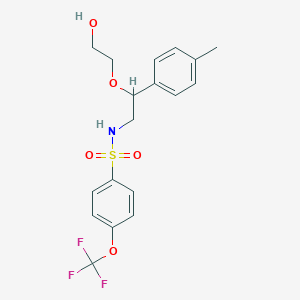
N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide, commonly known as GSK-J4, is a small molecule inhibitor that targets the enzymatic activity of the Jumonji C domain-containing protein 6 (JMJD6). JMJD6 is a histone demethylase and lysyl hydroxylase that has been implicated in various biological processes, including RNA splicing, transcriptional regulation, and DNA repair. GSK-J4 has been shown to have potential therapeutic applications in cancer, inflammation, and viral infections.
Aplicaciones Científicas De Investigación
Pharmaceuticals and Drug Development
The compound’s unique structure and functional groups make it a potential candidate for drug development. Researchers explore its interactions with biological targets, such as enzymes or receptors, to design novel pharmaceuticals. Specifically, its sulfonamide moiety may play a crucial role in inhibiting enzymes involved in disease pathways .
Antileishmanial Activity
Leishmaniasis, caused by protozoan parasites of the genus Leishmania, affects millions of people worldwide. Some pyrazole-bearing compounds exhibit potent antileishmanial activity . Investigating the effects of our compound on Leishmania parasites could provide valuable insights for drug discovery.
Antimalarial Properties
Malaria remains a global health concern. Researchers study various chemical entities for their antimalarial potential. Our compound’s structural features, including the trifluoromethoxy group, may contribute to antimalarial activity. In vitro and in vivo studies are essential to evaluate its efficacy .
Propiedades
IUPAC Name |
N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3NO5S/c1-13-2-4-14(5-3-13)17(26-11-10-23)12-22-28(24,25)16-8-6-15(7-9-16)27-18(19,20)21/h2-9,17,22-23H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNSSONZGDUNWNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)OCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

methanesulfonamide](/img/structure/B2670268.png)

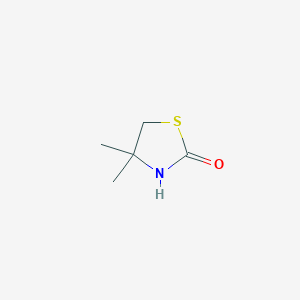
![[4-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methanol](/img/structure/B2670272.png)
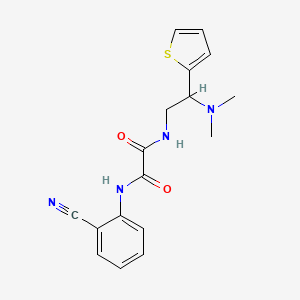
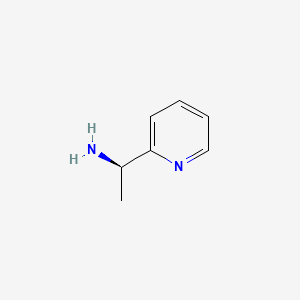
![5-bromo-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide](/img/structure/B2670276.png)
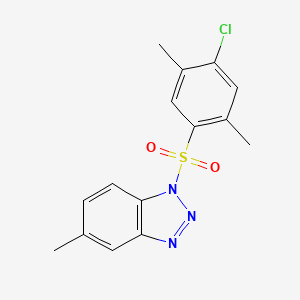
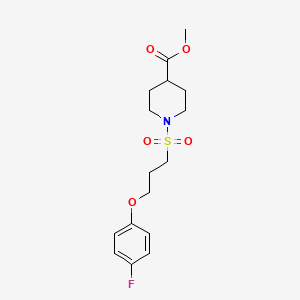
![Methyl 6-ethyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2670280.png)
